molecular formula C9H22IN B087837 Hexyltrimethylammonium iodide CAS No. 15066-77-0

Hexyltrimethylammonium iodide

Cat. No. B087837
CAS RN: 15066-77-0
M. Wt: 271.18 g/mol
InChI Key: OXRVSIYVKVCGEW-UHFFFAOYSA-M
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Description

Hexyltrimethylammonium iodide is a chemical compound with the molecular formula C9H22IN . It is a type of quaternary ammonium compound, which are salts of quaternary ammonium cations .


Synthesis Analysis

While specific synthesis methods for Hexyltrimethylammonium iodide were not found in the search results, it is known that quaternary ammonium compounds can be synthesized through various methods. For instance, one common method involves the reaction of a tertiary amine with an alkyl halide .


Molecular Structure Analysis

The molecular structure of Hexyltrimethylammonium iodide consists of a hexyl group (a six-carbon chain) and a trimethylammonium group (a nitrogen atom bonded to three methyl groups and carrying a positive charge), along with an iodide ion . The InChI string for this compound is InChI=1S/C9H22N.HI/c1-5-6-7-8-9-10(2,3)4;/h5-9H2,1-4H3;1H/q+1;/p-1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of Hexyltrimethylammonium iodide include a molecular weight of 271.18 g/mol . The compound has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 1 . It also has a rotatable bond count of 5 . The exact mass and monoisotopic mass of the compound are both 271.07970 g/mol .

Scientific Research Applications

  • Muscarinic Partial Agonists and Pupil Size

    Pentanoylcholine iodide and n-hexyltrimethylammonium bromide were studied for their muscarinic partial agonist effects in rabbit sphincter pupillae muscle and intestinal smooth muscles, indicating potential applications in ocular pharmacology (Terashima, Takayanagi, & Ohashi, 1982).

  • Antimicrobial Agent in Nanocellulose Tri-Iodide

    Quaternized nanocellulose triiodide, created using a process involving hexyltrimethylammonium derivatives, was investigated for its antimicrobial properties, indicating applications in biomedical and water purification processes (Bansal et al., 2021).

  • Nanorod Formation Inhibition

    Studies on gold nanorod formation have shown that iodide impurities in cetyltrimethylammonium bromide (CTAB) can inhibit nanorod growth, impacting the reproducibility of gold nanorod synthesis in different laboratories (Smith, Miller, & Korgel, 2009).

  • Magnetic Hydroxyapatite Nanocomposite for Imaging and Drug Delivery

    The use of cetyltrimethylammonium bromide (CTAB) in the hydrothermal preparation of magnetic hydroxyapatite nanocomposites suggests applications in modern medicine, including tissue engineering, imaging, and drug delivery (Kermanian, Naghibi, & Sadighian, 2020).

  • Ceramic Membrane Reactor for Hydrogen Production

    In a study exploring the thermochemical production of hydrogen, hexyltrimethoxysilane was used for depositing a silica layer on porous alumina ceramic support tubes. This research highlights the potential of such materials in enhancing the efficiency of thermochemical processes (Myagmarjav, Tanaka, Nomura, & Kubo, 2019).

  • Gold Nanorod Synthesis

    The synthesis of gold nanorods using CTAB as a surfactant and silver salts as additives demonstrated a relationship between iodide impurities and the optimal concentration of silver required for maximizing nanorod yield, offering insights into the nanomaterial synthesis process (Jessl et al., 2018).

  • Removal of Chromates and Iodides

    Organo-modified zeolitic materials, modified by hexadecyltrimethylammonium bromide (HDTMA-Br), were investigated for their effectiveness in removing chromates and iodides from aqueous solutions, suggesting environmental remediation applications (Warchoł, Misaelides, Petrus, & Zamboulis, 2006).

Future Directions

While specific future directions for Hexyltrimethylammonium iodide were not found in the search results, there are untapped opportunities in the field of materials science for iodine clocks, which involve the dynamic removal of iodine from chemical systems . This could potentially be relevant for compounds like Hexyltrimethylammonium iodide.

properties

IUPAC Name

hexyl(trimethyl)azanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22N.HI/c1-5-6-7-8-9-10(2,3)4;/h5-9H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXRVSIYVKVCGEW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC[N+](C)(C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

16208-27-8 (Parent)
Record name Ammonium, hexyltrimethyl-, iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015066770
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50934023
Record name N,N,N-Trimethylhexan-1-aminium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50934023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexyltrimethylammonium iodide

CAS RN

15066-77-0
Record name 1-Hexanaminium, N,N,N-trimethyl-, iodide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15066-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ammonium, hexyltrimethyl-, iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015066770
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N,N-Trimethylhexan-1-aminium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50934023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
J Borchardt, W Saunders, Jr - Journal of the American Chemical …, 1974 - ACS Publications
… Abstract: The zrazu-3-hexene from 3-hexyltrimethylammonium iodide and potassium phenoxide in mixtures of rerr-butyl alcohol and dimethyl sulfoxide is formed via both syn and anti …
Number of citations: 11 pubs.acs.org
WH Saunders Jr, DS Bailey - Journal of the American Chemical …, 1970 - ACS Publications
… Hexyltrimethylammonium iodide was prepared by additionof a 1.5-molar excess of methyl iodide to a solution of 3-hexyldimethylamine49 in acetonitrile. After 20 hr, the mixture was …
Number of citations: 1 pubs.acs.org
S Colangelo, BL Langille, AI Gotlieb - Cell and tissue research, 1994 - Springer
… of 1 ml euthanasia solution containing 200 mg/ml N-[2-(m-methoxyphenyl)-2-ethylbutyl-(1)]-hydroxybutyramide, 50 mg/ml 4,4'-methylene-bis-(cyclohexyltrimethylammonium iodide), and …
Number of citations: 20 link.springer.com
P Baron, O Gomez-Marin, C Casas, J Heil, N Will… - Journal of Surgical …, 1991 - Elsevier
Oxygen free radicals damage kidneys and accumulate during the period of preservation prior to transplantation. We hypothesized that a perfusate containing either an oxygen free …
Number of citations: 51 www.sciencedirect.com
H Saitoh, A Noujoh, Y Chiba, K Iseki… - Journal of pharmacy …, 1990 - academic.oup.com
… Methylchlorpromazine iodide, methylimipramine iodide, hexyltrimethylammonium iodide, heptyltrimethylammonium iodide and octyltrimethylammonium iodide were synthesized in our …
Number of citations: 10 academic.oup.com
YJ Kim, MT Lek, MP Schramm - Chemical Communications, 2011 - pubs.rsc.org
A series of resorcinarene host–amphiphilic guest complexes have been developed where guest orientation in the host is drastically influenced by pH. Guests appended with a …
Number of citations: 31 pubs.rsc.org
L Lau - 1974 - macsphere.mcmaster.ca
α-Epimerisation has been found to be absent in the reactions of threo-1,2-diphenyl-1-propyltrimethylammonium ion and its -2-d₁ analogue with t-butoxide ion in t-butyl alcohol at 30ºC. …
Number of citations: 0 macsphere.mcmaster.ca
M Arkhipova, S Eichel, G Maas - RSC advances, 2014 - pubs.rsc.org
The solubility of titanium and aluminium alcoholates and of titanium tetrakis(trimethylsilanolate) in several hexaalkylguanidinium-based room temperature ionic liquids was screened. …
Number of citations: 7 pubs.rsc.org
S Wilkinson - Quarterly Reviews, Chemical Society, 1961 - pubs.rsc.org
… relating to the disposition of the substituent groups was obtained by opening the tetrahydrofuran ring with hydriodic acid and red phosphorus, to give n-hexyltrimethylammonium iodide. (…
Number of citations: 65 pubs.rsc.org
LA Hulshof, MA McKervey… - Journal of the American …, 1974 - ACS Publications
… Abstract: The zrazu-3-hexene from 3-hexyltrimethylammonium iodide and potassium phenoxide in mixtures of rerr-butyl alcohol and dimethyl sulfoxide is formed via both syn and anti …
Number of citations: 17 pubs.acs.org

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